Cimicifugoside H-2

Vue d'ensemble

Description

Cimicifugoside H-2 is a triterpenoid saponin compound isolated from the rhizomes of the Cimicifuga foetida plant, which is commonly found in China. This compound has garnered significant attention due to its potential pharmacological properties, particularly its ability to inhibit certain oncogenic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cimicifugoside H-2 is typically extracted from the rhizomes of Cimicifuga foetida using a series of chromatographic techniques. The extraction process involves the use of solvents such as ethanol and water in varying concentrations to isolate the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cimicifuga foetida rhizomes. The process includes grinding the rhizomes, followed by solvent extraction and purification using chromatographic methods. The purified compound is then subjected to quality control measures to ensure its efficacy and safety .

Analyse Des Réactions Chimiques

Types of Reactions: Cimicifugoside H-2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Applications De Recherche Scientifique

Anti-Inflammatory Applications

Research indicates that extracts from Cimicifuga species, including Cimicifugoside H-2, may exhibit significant anti-inflammatory effects. These effects are particularly relevant in the context of chronic inflammatory diseases such as osteoarthritis and rheumatoid arthritis.

Case Study: Inhibition of Inflammatory Pathways

A study demonstrated that this compound inhibits the IκB kinase (IKK) pathway, which is crucial in regulating inflammatory responses. The compound was shown to stabilize protein interactions through hydrogen bonding and hydrophobic interactions, effectively modulating inflammatory pathways .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of IKK pathway | Treatment of osteoarthritis, rheumatoid arthritis |

| Neuroprotective | Interaction with neuroprotective pathways | Potential treatment for neurodegenerative diseases |

| Antioxidant | Scavenging free radicals | General health and wellness applications |

Neuroprotective Effects

This compound has been investigated for its potential neuroprotective properties. Preliminary studies suggest that it may help protect neuronal cells from damage caused by oxidative stress and inflammation.

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit key oncogenic pathways, specifically targeting the IKK1/alpha protein involved in cancer progression.

Case Study: Molecular Docking Studies

In silico docking studies revealed that this compound binds effectively to the activation loop of IKK1/alpha, demonstrating a high docking score compared to other phytochemicals. This interaction suggests a potential role in suppressing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is often dysregulated in cancer .

Table 2: Summary of Anticancer Mechanisms

| Mechanism | Description | Implications for Cancer Therapy |

|---|---|---|

| Inhibition of IKK1/alpha | Prevents activation of NF-κB | May reduce tumor growth and metastasis |

| Modulation of signaling pathways | Alters downstream signaling involved in cell survival | Potential for combination therapies |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of this compound is crucial for its application in therapeutic settings. Studies indicate that it has moderate lipophilicity and solubility, which are favorable for bioavailability.

Key Pharmacokinetic Findings

- Lipophilicity (logP) : Approximately 2.0467, indicating moderate lipophilicity suitable for cellular absorption.

- Metabolism : Primarily metabolized by CYP3A4 enzyme; exhibits low toxicity and minimal adverse effects on hepatic function .

- Toxicity : Oral acute toxicity studies in rats indicated a moderate toxicity level with an LD50 value of around 2097 mg/kg .

Mécanisme D'action

Cimicifugoside H-2 exerts its effects by inhibiting the IκB kinase alpha protein, which plays a crucial role in the nuclear factor kappa light chain enhancer of activated B cells pathway. This inhibition leads to the suppression of the pathway, thereby reducing inflammation and potentially inhibiting cancer cell proliferation. The interaction of this compound with the protein is stabilized by hydrogen bonds and hydrophobic interactions .

Comparaison Avec Des Composés Similaires

- Cimicifugoside A

- Cimicifugoside B

- Cimicifugoside C

- Cimicifugoside D

- Cimicifugoside E

Comparison: Cimicifugoside H-2 is unique among its counterparts due to its higher affinity for the IκB kinase alpha protein and its potent inhibitory effects on the nuclear factor kappa light chain enhancer of activated B cells pathway. This makes it a more promising candidate for therapeutic applications compared to other Cimicifugosides .

Activité Biologique

Cimicifugoside H-2, a cyclolanostanol xyloside derived from the rhizomes of Cimicuga foetida, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article synthesizes current research findings, case studies, and pharmacological data related to the compound's biological activity.

Recent studies have identified this compound as a potential inhibitor of IκB kinase alpha (IKK1/α), a crucial component in the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.

- Molecular Docking Studies : In silico molecular docking studies have shown that this compound interacts effectively with the activation loop of IKK1/α, exhibiting a high docking score compared to other phytochemicals. The binding is primarily stabilized through hydrogen bonds and hydrophobic interactions, suggesting a strong affinity for this target protein .

- Dynamic Simulation : Dynamic simulation analyses further support these findings, indicating that this compound can inhibit the mutated conformation of IKK1/α, thereby potentially suppressing the NF-κB pathway. This inhibition is significant, as it may lead to reduced oncogenesis and inflammation .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated using resources like SwissADME and pkCSM. Key attributes include:

- Absorption : Moderate bioavailability with potential for effective systemic distribution.

- Metabolism : Primarily metabolized in the liver, with pathways that suggest minimal toxicity.

- Excretion : Predominantly renal excretion, indicating a need for monitoring in patients with renal impairment .

Case Studies

- Cancer Treatment : A study highlighted the efficacy of this compound in inhibiting cancer cell proliferation by targeting IKK1/α. In vitro experiments demonstrated significant reductions in cell viability in various cancer lines treated with the compound .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound, where it was shown to downregulate pro-inflammatory cytokines through NF-κB pathway inhibition. This suggests potential therapeutic applications in autoimmune diseases .

Data Table: Summary of Biological Activities

Propriétés

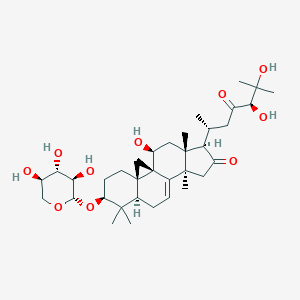

IUPAC Name |

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNYLGIAMKNXMN-GLWILYKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)[C@@H](C(C)(C)O)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H]([C@]34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161097-77-4 | |

| Record name | Cimicifugoside H-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161097774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMICIFUGOSIDE H-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS0JEH28E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.